molecular formula C9H12N2OS B1276826 2-(Benzylthio)acetohydrazide CAS No. 85677-87-8

2-(Benzylthio)acetohydrazide

Cat. No.: B1276826
CAS No.: 85677-87-8
M. Wt: 196.27 g/mol
InChI Key: SZTZPVACZQKSJN-UHFFFAOYSA-N
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Description

2-(Benzylthio)acetohydrazide is an organic compound with the molecular formula C9H12N2OS and a molecular weight of 196.27 g/mol It is characterized by the presence of a benzylthio group attached to an acetohydrazide moiety

Scientific Research Applications

2-(Benzylthio)acetohydrazide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has been studied for its potential anticonvulsant activity and neurotoxicity . Additionally, it is used in proteomics research as a biochemical reagent . The compound’s unique chemical properties make it valuable for various industrial applications, including the development of new materials and chemical processes.

Future Directions

The future directions of research on 2-(Benzylthio)acetohydrazide could involve further exploration of its potential applications. For instance, one study suggested that it could be used as a novel surfactant . Another study suggested that it could be used in the development of new anticonvulsants .

Mechanism of Action

Target of Action

The primary targets of 2-(Benzylthio)acetohydrazide are epilepsy molecular targets such as GABA (A) alpha-1, glutamate, GABA (A) delta receptors, and Na/H exchanger . These targets play a crucial role in the regulation of neuronal excitability and synaptic transmission, which are key factors in the pathophysiology of epilepsy.

Mode of Action

This compound interacts with its targets by binding to them, thereby modulating their activity . This interaction results in changes in the neuronal excitability and synaptic transmission, which can help to control seizures.

Biochemical Pathways

It is known that the compound affects the functioning of several neurotransmitter systems, including the gabaergic and glutamatergic systems . These systems play a key role in the regulation of neuronal excitability and synaptic transmission.

Pharmacokinetics

A computational study was carried out for the calculation of pharmacophore pattern and prediction of pharmacokinetic properties

Result of Action

The result of the action of this compound is the modulation of neuronal excitability and synaptic transmission, which can help to control seizures . This makes it a potential candidate for the treatment of epilepsy.

Biochemical Analysis

Biochemical Properties

2-(Benzylthio)acetohydrazide plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been observed to interact with various enzymes, including hydrolases and oxidoreductases . The nature of these interactions often involves the inhibition or activation of enzyme activity, which can lead to changes in metabolic pathways and cellular processes . For instance, this compound has been shown to inhibit certain hydrolases, thereby affecting the hydrolysis of specific substrates .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . In particular, this compound has been found to alter the expression of genes involved in oxidative stress responses and apoptosis . Additionally, it can impact cellular metabolism by affecting the activity of key metabolic enzymes, leading to changes in the production and utilization of metabolic intermediates .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules . This compound can bind to the active sites of enzymes, leading to either inhibition or activation of their catalytic activity . For example, this compound has been shown to inhibit the activity of certain oxidoreductases by binding to their active sites and preventing substrate access . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are crucial factors that influence its long-term effects on cellular function . Over time, this compound may undergo degradation, leading to a decrease in its efficacy and potency . In in vitro studies, the effects of this compound have been observed to diminish over extended periods, suggesting the need for careful consideration of its stability in experimental designs . In in vivo studies, long-term exposure to this compound has been associated with changes in cellular function, including alterations in metabolic activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At lower doses, this compound has been shown to exert beneficial effects, such as enhancing antioxidant defenses and reducing oxidative stress . At higher doses, this compound can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s beneficial effects are outweighed by its toxicity at higher concentrations .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . This compound has been shown to influence the biotin biosynthetic pathway by inhibiting the enzyme BioA, which plays a pivotal role in this pathway . Additionally, this compound can affect the glycolytic pathway by modulating the activity of key glycolytic enzymes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be transported across cellular membranes via active transport mechanisms, involving transporters such as ABC transporters . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function . This compound has been found to localize in various cellular compartments, including the cytoplasm, mitochondria, and nucleus . The targeting of this compound to specific compartments is often mediated by post-translational modifications and targeting signals . For example, the presence of specific amino acid sequences can direct this compound to the mitochondria, where it can exert its effects on mitochondrial function and metabolism .

Preparation Methods

2-(Benzylthio)acetohydrazide can be synthesized through a multi-step reaction process. One common method involves the reaction of carbon disulfide with (benzylthio)acetic acid hydrazide in the presence of potassium hydroxide in ethanol. This is followed by treatment with hydrochloric acid in water to yield the final product . The reaction conditions typically involve heating and the use of specific reagents to facilitate the formation of the desired compound.

Chemical Reactions Analysis

2-(Benzylthio)acetohydrazide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include triethylamine and acetonitrile . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or other reduced forms of the compound.

Comparison with Similar Compounds

2-(Benzylthio)acetohydrazide can be compared with other similar compounds, such as 2-(1,3-benzothiazol-2-ylsulfanyl)-N′-(substituted)acetohydrazide . While both compounds share a similar core structure, this compound is unique due to the presence of the benzylthio group, which imparts distinct chemical properties and reactivity. Other similar compounds include benzyl-substituted thiobenzoazoles, which have been studied for their antifungal activity .

Properties

IUPAC Name

2-benzylsulfanylacetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2OS/c10-11-9(12)7-13-6-8-4-2-1-3-5-8/h1-5H,6-7,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZTZPVACZQKSJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSCC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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